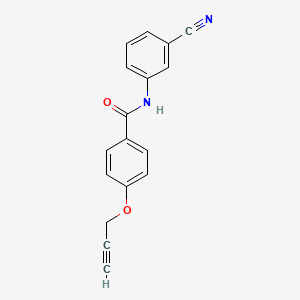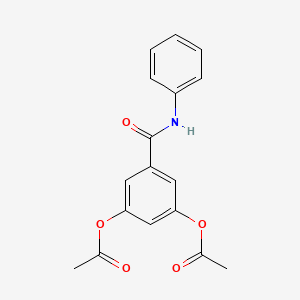![molecular formula C17H20N2O3 B5410507 N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5410507.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea involves the inhibition of various cellular pathways involved in cancer growth, inflammation, and neurological disorders. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspase enzymes. In inflammation, this compound suppresses the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In neurological disorders, this compound reduces oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, this compound reduces the expression of genes involved in cell cycle progression and DNA replication. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In neurological disorders, this compound increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea has various advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its ability to inhibit various cellular pathways involved in cancer growth, inflammation, and neurological disorders, making it a versatile compound for research. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to optimize its chemical structure to enhance its potency and selectivity for specific cellular pathways. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential side effects in vivo.
Synthesemethoden
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea involves the reaction of 2,5-dimethoxyphenylacetonitrile with phenyl isocyanate in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(15-11-14(21-2)9-10-16(15)22-3)18-17(20)19-13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQXWMJXJLGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-bicyclo[2.2.1]hept-2-yl-2,6-dimethoxybenzamide](/img/structure/B5410458.png)
![5-cyano-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410461.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B5410466.png)
![2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5410473.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5410480.png)


![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5410508.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-methoxyphenol](/img/structure/B5410512.png)
![2-methoxy-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidine](/img/structure/B5410524.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)